Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Overview
Description
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid. It is known for its high ionic conductivity and thermal stability, making it a valuable compound in various scientific and industrial applications. The compound has the molecular formula C9H18F6N2O4S2 and a molecular weight of 396.37 g/mol .
Mechanism of Action
Target of Action
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic compound . It is primarily used as a catalyst in organic reactions and as an electrolyte additive in electrochemical applications such as supercapacitors and lithium-ion batteries .
Mode of Action
As an ionic compound, this compound exhibits strong ionic characteristics . It can dissolve in water and interact with other compounds to form new compounds through ionic reactions .
Biochemical Pathways
As a catalyst, it can accelerate various organic reactions . In electrochemical applications, it can influence the charge-discharge cycle of lithium-ion batteries .
Pharmacokinetics
It also has good solubility in water and some organic solvents such as alcohols and ketones .
Result of Action
The result of this compound’s action depends on its application. In organic reactions, it can catalyze the formation of new compounds . In electrochemical applications, it can enhance the performance of lithium-ion batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is relatively stable against light, heat, oxygen, and humidity . Under extreme conditions such as high temperatures, strong acids, or strong bases, it may decompose or react .
Biochemical Analysis
Biochemical Properties
It has been observed that it adsorbs strongly within a certain potential range at the aluminium electrode
Molecular Mechanism
It is known to undergo electrochemical reduction at certain potentials , which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has been observed to produce more volatile products when exposed to strong reducing potentials This suggests that its effects may change over time, possibly due to degradation or other long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of butyltrimethylammonium bromide with lithium bis(trifluoromethylsulfonyl)imide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- Tetrabutylammonium bis(trifluoromethylsulfonyl)imide
- N,N,N-Trimethyl-1-butanaminium bis(trifluoromethylsulfonyl)imide
Uniqueness
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its combination of high ionic conductivity, thermal stability, and wide electrochemical window. These properties make it particularly suitable for applications in electrochemical devices and as a versatile solvent and catalyst in various chemical processes .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047920 | |
Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-75-5 | |
Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide?
A1: * Molecular Formula: C10H21F6N3O4S2* Molecular Weight: 419.42 g/mol
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Key spectroscopic techniques used to analyze [N4111][Tf2N] include:
- Raman Spectroscopy: This method reveals information about the vibrational modes of molecules, and in the case of [N4111][Tf2N], it has been used to identify different conformations of the [Tf2N]- anion, especially the cisoid and transoid forms, in various phases and conditions. [ [], [], [] ]
- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying functional groups and studying molecular interactions. It's been used to characterize the phase transitions of [N4111][Tf2N] and understand how its molecular arrangements change with temperature. [ [], [] ]
- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of elements within a material. This technique has been used to study the electrochemical behavior of [N4111][Tf2N], particularly at the interface with electrode materials like aluminum. [ [], [] ]
Q3: How does the cooling rate affect the physical state and properties of this compound?
A: [N4111][Tf2N] exhibits different phases depending on the cooling rate: * Slow Cooling: Leads to crystallization with the [Tf2N]- anion primarily in a cisoid conformation. [ [] ]* Fast Cooling: Results in a more amorphous structure with the [Tf2N]- anion predominantly in a transoid conformation. [ [] ]This difference in conformation can affect properties such as viscosity and conductivity.
Q4: Is this compound stable under electrochemical conditions relevant for battery applications?
A: While [N4111][Tf2N] is generally considered electrochemically stable due to its wide electrochemical window, research shows that it can degrade at strongly reducing potentials, especially those encountered during lithium metal deposition. The degradation products include hydrogen, alkanes, and amines, which can impact the performance and safety of lithium-based batteries. [ [] ]
Q5: What is known about the water sorption behavior of this compound?
A: [N4111][Tf2N] is considered hydrophobic, but like many ionic liquids, it can still absorb water from the environment. Studies have shown that even small amounts of water absorbed by [N4111][Tf2N] can significantly impact its physical properties, such as viscosity and conductivity. [ [] ]
Q6: Can this compound be used in enzymatic reactions?
A: Yes, [N4111][Tf2N] has shown promise as a solvent for biocatalysis. Research indicates that Candida antarctica lipase B (CALB) displayed enhanced activity and stability in [N4111][Tf2N] compared to conventional organic solvents. This improvement is attributed to the IL's ability to preserve the enzyme's active conformation. [ [] ]
Q7: Has this compound been investigated for carbon dioxide capture?
A: Yes, [N4111][Tf2N], both in its pure form and in mixtures with polymers like poly(ethylene oxide) (PEO), has been investigated for CO2 absorption. Studies using molecular dynamics simulations and spectroscopic techniques found that while [N4111][Tf2N] can absorb CO2, its capacity is lower than that of pure PEO. [ [], [] ]
Q8: How is computational chemistry used to understand the properties of this compound?
A: Molecular dynamics (MD) simulations have been extensively employed to study various aspects of [N4111][Tf2N], including:* Structure and Dynamics: MD helps in understanding the behavior of [N4111][Tf2N] at a molecular level, providing insights into its viscosity, diffusion coefficients, and interactions with other molecules like CO2 and polymers. [ [], [] ]* Gas Absorption: MD simulations have been used to predict the solubility and absorption behavior of gases like CO2 in [N4111][Tf2N], aiding in evaluating its potential for gas capture applications. [ [] ]* Mixture Properties: MD simulations are valuable for predicting the properties of mixtures containing [N4111][Tf2N], such as those with PEO, allowing researchers to tailor these mixtures for specific applications. [ [], [] ]
Q9: What analytical techniques are used to measure the density and viscosity of this compound?
A9: Researchers commonly utilize the following methods:
- Vibrating Tube Densimeter: This instrument accurately measures the density of liquids based on the changes in the resonant frequency of a vibrating U-shaped tube containing the sample. [ [], [] ]
- Rheometer: A rheometer is used to measure the viscosity of fluids by applying a controlled shear stress or shear rate to the sample and measuring the resulting deformation or flow. [ [] ]
Q10: Are there any alternative ionic liquids with similar properties to this compound?
A: Yes, various ionic liquids share structural similarities with [N4111][Tf2N] and exhibit comparable properties. These alternatives often involve modifications to the cation or anion. Examples include: * Cation Variations: Other quaternary ammonium-based ILs, like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N8881][Tf2N]) or tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][Tf2N]), have been explored. [ [], [], [] ]* Anion Variations: ILs with different anions, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][Tf2N]), provide alternative options. [ [], [] ]
Q11: What other areas of research are ongoing regarding this compound?
A11: Research on [N4111][Tf2N] extends to various other areas:
- Electrochemical Applications: Investigating its suitability as an electrolyte for supercapacitors, lithium-ion batteries, and other electrochemical devices. [ [], [], [] ]
- Solubility Studies: Determining the solubility of different compounds, including gases and aromatic hydrocarbons, in [N4111][Tf2N] to assess its potential as a solvent in various processes. [ [], [] ]
- Thermophysical Property Measurements: Accurately measuring properties like density, viscosity, refractive index, and surface tension over a range of temperatures and pressures to develop comprehensive databases and predictive models. [ [], [] ]
- Environmental Impact: Assessing the environmental fate and potential toxicity of [N4111][Tf2N] to ensure its safe and sustainable use. [ [] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.